molecular formula C7H10ClN3O B2462391 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide CAS No. 630120-79-5

2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2462391
CAS No.: 630120-79-5
M. Wt: 187.63
InChI Key: XIKWBUIHJKCCDR-UHFFFAOYSA-N
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Description

“2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide” is a biochemical used for proteomics research . It has a molecular formula of C7H10ClN3O and a molecular weight of 187.63 .

Scientific Research Applications

Antipsychotic Potential

2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide and its derivatives have been explored for potential antipsychotic applications. In one study, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to this compound, showed antipsychotic-like profiles in behavioral animal tests. Interestingly, these compounds did not interact with dopamine receptors like typical antipsychotics, suggesting a unique mechanism of action (Wise et al., 1987).

Anti-inflammatory Activity

Research has also been conducted on derivatives of this compound for anti-inflammatory purposes. In one study, a series of acetamide derivatives were synthesized and evaluated for their anti-inflammatory activity. Some of these compounds, including those derived from the this compound framework, showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Herbicide and Fungicide Activities

The chloroacetamide class, which includes this compound, has been investigated for its potential as herbicides and fungicides. Studies have found that certain chloroacetamide derivatives exhibit moderate herbicidal and fungicidal activities, suggesting their utility in agricultural applications (霍静倩 et al., 2016).

Antimicrobial Properties

Research into 4-diazopyrazole derivatives of 1,3-dimethyl-1H-pyrazol-5-yl, which are structurally related to this compound, has revealed notable anti-staphylococcal properties. These compounds have demonstrated effectiveness against various Staphylococcus aureus strains, highlighting their potential in combating bacterial infections (Raimondi et al., 2012).

Mechanism of Action

The mechanism of action of “2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide” is not specified in the search results. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions of “2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide” are not specified in the search results. Its use in proteomics research suggests it may have applications in the study of proteins and their functions.

Properties

IUPAC Name

2-chloro-N-(2,5-dimethylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5-3-6(11(2)10-5)9-7(12)4-8/h3H,4H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKWBUIHJKCCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630120-79-5
Record name 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide
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